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For Immediate Release

Shanghai, China – December 15, 2025 – Rovadicitinib, a first-in-class dual inhibitor of Janus

kinase (JAK) and Rho-associated coiled-coil-containing protein kinase (ROCK), is showing

promise in clinical trials for patients with myelofibrosis (MF) and chronic graft-versus-host

disease (cGVHD), particularly in cases where standard therapies have proven ineffective. This

guide provides a comprehensive comparison of Rovadicitinib against standard of care

treatments, supported by the latest clinical trial data and detailed experimental protocols.

Overview of Rovadicitinib
Rovadicitinib (TQ05105) is an oral, small-molecule inhibitor that uniquely targets both the

JAK/STAT and ROCK signaling pathways.[1][2][3] This dual mechanism of action allows it to

simultaneously address the inflammatory and fibrotic processes that are central to the

pathology of myelofibrosis and cGVHD.[2][3] By inhibiting JAK1 and JAK2, Rovadicitinib
modulates the signaling of various cytokines involved in hematopoiesis and immune

responses, thereby reducing inflammation and abnormal cell proliferation.[1] The concurrent

inhibition of ROCK1 and ROCK2 is implicated in regulating T-helper 17 and follicular T-helper

cells and plays a crucial role in multiple fibrotic pathways.[2]
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Clinical trials have evaluated Rovadicitinib in patient populations that are relapsed, refractory,

or intolerant to standard of care, providing a critical assessment of its therapeutic potential.

Myelofibrosis (MF)
In a study comparing Rovadicitinib to hydroxyurea, a standard first-line treatment for

myelofibrosis, Rovadicitinib demonstrated superior efficacy in key endpoints.

Parameter Rovadicitinib Hydroxyurea P-value

Spleen Volume

Reduction (SVR35)
58.33% 22.86% <0.0006

Best Spleen

Response Rate
63.89% 31.43% <0.0017

Total Symptom Score

Reduction (TSS50)
61.11% 45.71% 0.136

Data from a

comparative analysis

of recent clinical trials.

[1]

Furthermore, in a phase Ib study of patients with myelofibrosis who were refractory, relapsed,

or intolerant to the JAK inhibitor ruxolitinib, Rovadicitinib demonstrated significant clinical

activity.[1][4] After 24 weeks of treatment, 37.93% of participants achieved at least a 35%

reduction in spleen volume (SVR35), and 71.43% showed a significant decrease in total

symptom scores.[1] In another cohort of a similar study, 75% of patients treated for over 24

weeks achieved SVR35.[4]

Chronic Graft-versus-Host Disease (cGVHD)
Rovadicitinib has also been investigated as a treatment for patients with glucocorticoid-

refractory or -dependent cGVHD. In a phase Ib/IIa multicenter, open-label study, Rovadicitinib
was well-tolerated and elicited high response rates.[2][5]
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Parameter Result 95% Confidence Interval

Best Overall Response (BOR) 86.4% 72.6-94.8%

Failure-Free Survival (at 12

months)
85.2% 64.5-94.3%

Data from the NCT04944043

clinical trial.[2][3]

Notably, the best overall response was 72.7% in the steroid-refractory cohort and 90.9% in the

steroid-dependent cohort.[2][3] Treatment with Rovadicitinib also led to a reduction in

corticosteroid doses for 88.6% of patients and an improvement in cGVHD symptoms for 59.1%

of patients.[2][3]

Safety and Tolerability Profile
Across clinical studies, Rovadicitinib has been generally well-tolerated.[1][2] The most

common treatment-emergent adverse events (TEAEs) are hematological.

Adverse Event Rovadicitinib (cGVHD study)

Anemia (any grade) 38.6%

Anemia (grade ≥3) 4.6%

Platelet Count Decrease (any grade, MF study) 44.4%

Platelet Count Decrease (grade ≥3, MF study) 33.3%

Safety data from NCT04944043 and a phase 1b

study in myelofibrosis.[2][4]

In the cGVHD study, no dose-limiting toxicities were observed at doses of 10 mg and 15 mg

twice daily, and no adverse events led to discontinuation of the treatment.[2][3]

Experimental Protocols
Phase Ib/IIa Study in cGVHD (NCT04944043)
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Study Design: A multicenter, open-label, dose-escalation (phase Ib) and dose-expansion

(phase IIa) study.[2][3]

Patient Population: Patients with moderate or severe glucocorticoid-refractory or -dependent

cGVHD who had received at least two prior lines of systemic therapy.[2]

Intervention: Oral Rovadicitinib administered continuously in 28-day cycles. The phase Ib

portion utilized a 3+3 dose-escalation design with initial doses of 10 mg twice daily, with the

potential to increase to 15 mg twice daily or decrease to 5 mg twice daily based on toxicity.[2]

Primary Endpoints: Safety and the recommended phase 2 dose (RP2D).[2]

Key Secondary Endpoint: Best overall response (BOR).[2]

Data Analysis: Descriptive statistics were used for continuous and discrete variables. The

Clopper-Pearson method was used for 95% confidence intervals for response rates. Time-to-

event analyses like duration of response and overall survival were determined using the

Kaplan-Meier method.[2]
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Experimental workflow for the Phase Ib/IIa cGVHD trial.

Phase Ib Study in Myelofibrosis (Relapsed/Refractory to
Ruxolitinib)

Study Design: A single-arm, multicenter, open-label, phase Ib study.[1]

Patient Population: Patients aged ≥18 years with primary myelofibrosis or post-polycythemia

vera myelofibrosis who were refractory, relapsed, or intolerant to prior JAK inhibitor therapy.

[1]

Intervention: Rovadicitinib administered orally.
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Primary Endpoints: Spleen volume reduction of at least 35% (SVR35) and improvement in

total symptom score.[1]

Signaling Pathway of Rovadicitinib
Rovadicitinib's dual-action mechanism is a novel approach to treating complex hematological

diseases. By inhibiting the JAK-STAT pathway, it controls the inflammatory cascade driven by

cytokines. Simultaneously, its inhibition of the ROCK pathway targets the fibrotic changes that

are characteristic of diseases like myelofibrosis.
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Dual inhibition of JAK-STAT and ROCK pathways by Rovadicitinib.

Conclusion
Rovadicitinib represents a significant advancement in the treatment of myelofibrosis and

chronic graft-versus-host disease, particularly for patients who have exhausted standard

therapeutic options. Its novel dual-inhibitor action against both inflammatory and fibrotic

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b10856169
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body-img
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pathways provides a strong rationale for its efficacy. The clinical data to date demonstrates a

favorable risk-benefit profile, with substantial improvements in key clinical endpoints compared

to standard of care. Ongoing and future studies will further delineate the role of Rovadicitinib
in the management of these challenging hematological disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b10856169?utm_src=pdf-body
https://www.benchchem.com/product/b10856169?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b10856169
https://ashpublications.org/blood/article/145/24/2857/535775/A-first-in-class-JAK-ROCK-inhibitor-rovadicitinib
https://www1.hkexnews.hk/listedco/listconews/sehk/2025/0310/2025031000854.pdf
https://www.onclive.com/view/rovadicitinib-shows-safety-clinical-activity-after-ruxolitinib-intolerance-in-myelofibrosis
https://gvhdhub.com/medical-information/results-from-a-phase-iii-trial-of-rovadicitinib-for-srsd-cgvhd
https://www.benchchem.com/product/b10856169#clinical-trial-data-comparing-rovadicitinib-to-standard-of-care
https://www.benchchem.com/product/b10856169#clinical-trial-data-comparing-rovadicitinib-to-standard-of-care
https://www.benchchem.com/product/b10856169#clinical-trial-data-comparing-rovadicitinib-to-standard-of-care
https://www.benchchem.com/product/b10856169#clinical-trial-data-comparing-rovadicitinib-to-standard-of-care
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856169?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

